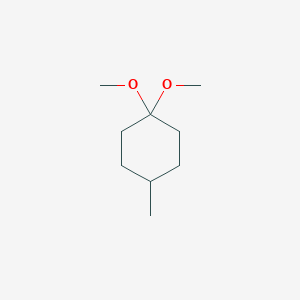

1,1-Dimethoxy-4-methylcyclohexane

Description

Structure

2D Structure

Properties

CAS No. |

18349-20-7 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1,1-dimethoxy-4-methylcyclohexane |

InChI |

InChI=1S/C9H18O2/c1-8-4-6-9(10-2,11-3)7-5-8/h8H,4-7H2,1-3H3 |

InChI Key |

VXNHBWMUGIGEMD-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)(OC)OC |

Canonical SMILES |

CC1CCC(CC1)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,1 Dimethoxy 4 Methylcyclohexane

Established Synthetic Routes to 1,1-Dimethoxy-4-methylcyclohexane

The synthesis of this compound is most commonly achieved through the protection of its corresponding ketone precursor, 4-methylcyclohexanone (B47639). Other routes, including those starting from biomass-derived feedstocks, are also being explored, reflecting a growing trend towards sustainable chemical manufacturing.

Formation from Cyclohexanone (B45756) Precursors

The most direct and widely employed method for the synthesis of this compound is the acid-catalyzed acetalization of 4-methylcyclohexanone. This reaction involves treating the ketone with an excess of methanol (B129727) in the presence of an acid catalyst. To drive the equilibrium towards the formation of the acetal (B89532), a dehydrating agent is often utilized to remove the water generated during the reaction.

A common and effective dehydrating agent in this context is trimethyl orthoformate. It reacts with the water produced to form methanol and methyl formate, thereby preventing the reverse reaction (hydrolysis of the acetal) from occurring. The reaction is typically carried out under mild conditions, and various acid catalysts, including mineral acids like hydrochloric acid and Lewis acids, can be employed.

While specific data for the acetalization of 4-methylcyclohexanone is not extensively tabulated in comparative studies, the general procedure for acetalization of cyclohexanones is well-established. For instance, a variety of aldehydes and ketones can be smoothly converted to their corresponding dimethyl acetals using a catalytic amount of hydrochloric acid in methanol. The reactions often proceed to high conversions and yields at ambient temperatures.

Table 1: General Conditions for Acid-Catalyzed Acetalization of Carbonyls

| Catalyst | Reagents | Solvent | Temperature | Notable Features |

| Hydrochloric Acid (0.1 mol%) | Methanol | Methanol | Ambient | High conversions and yields for a broad range of aldehydes. |

| Perchloric acid on silica (B1680970) gel | Trialkyl orthoformates | Solvent-free or Alcohol | Varies | Efficient, reusable catalyst; suitable for various carbonyls. |

| Tetrabutylammonium tribromide | Trialkyl orthoformate | Alcohol | Varies | Mild, chemoselective method; tolerates acid-sensitive groups. |

This table presents generalized conditions for acetalization reactions and is not specific to this compound.

Conversion from Related Cyclic Oxygenates

The synthesis of this compound from related cyclic oxygenates, such as lactones or cyclic ethers, is a less conventional approach. One potential, though not widely documented, pathway could involve the acid-catalyzed ring-opening of a suitable epoxide precursor. For example, the reaction of 1,2-epoxy-4-methylcyclohexane with methanol in the presence of an acid catalyst could, in principle, lead to a methoxy (B1213986) alcohol, which would then require further functional group manipulation to yield the target acetal. libretexts.org The regioselectivity of the epoxide ring-opening is a critical factor, with the nucleophilic attack of methanol potentially occurring at either of the two epoxide carbons. libretexts.org The reaction conditions, particularly the nature of the acid catalyst, would significantly influence the outcome. libretexts.org

Catalytic Formation from Biomass-Derived Phenolics

A promising and sustainable route to this compound begins with p-cresol (B1678582), a phenolic compound that can be derived from lignin, a major component of biomass. This multi-step synthesis involves the initial catalytic hydrogenation of p-cresol to produce 4-methylcyclohexanone. This transformation is a key step in the valorization of lignin-derived monomers into valuable chemical intermediates.

The selective hydrogenation of p-cresol to 4-methylcyclohexanone has been demonstrated using catalysts such as palladium on gamma-alumina (Pd/γ-Al2O3) in a continuous flow reactor. High conversion rates (around 85%) and excellent selectivity (over 93%) have been achieved at ambient pressure and a temperature of 100°C. The primary side product in this reaction is 4-methylcyclohexanol.

Once 4-methylcyclohexanone is obtained, it can be readily converted to this compound via the acid-catalyzed acetalization process described in section 2.1.1. This two-step approach, starting from a renewable feedstock, represents a significant advancement in the sustainable production of this important chemical.

Stereoselective Synthesis Approaches for Substituted Cyclohexane (B81311) Acetals

The development of stereoselective methods to access chiral substituted cyclohexane acetals is a significant area of research, driven by the demand for enantiomerically pure building blocks in the synthesis of complex molecules such as pharmaceuticals and natural products.

Enantioselective Desymmetrization Strategies for Prochiral and Meso-Compounds

Enantioselective desymmetrization of prochiral or meso-cyclohexanone derivatives is a powerful strategy for the synthesis of chiral compounds. This approach involves the conversion of a symmetrical starting material into a chiral product through the use of a chiral catalyst or reagent.

For 4-substituted cyclohexanones, which are prochiral, organocatalysis has emerged as a particularly effective tool for desymmetrization. For example, proline and its derivatives have been used to catalyze asymmetric aldol (B89426) reactions between 4-substituted cyclohexanones and aldehydes. beilstein-journals.orgd-nb.info These reactions can generate products with multiple stereocenters with high levels of enantioselectivity. beilstein-journals.orgd-nb.info Similarly, chiral primary amine catalysts derived from cyclohexanediamine (B8721093) have been employed in intramolecular Michael additions to achieve the desymmetrization of prochiral cyclohexanone derivatives, yielding bicyclic products with high enantiomeric excess.

While these methods primarily focus on creating new carbon-carbon bonds and chiral centers at other positions on the cyclohexane ring, the resulting chiral ketone can then be converted to the corresponding chiral acetal, thereby providing an indirect route to enantiomerically enriched cyclohexane acetals.

Asymmetric Catalysis in Cyclic Systems

Asymmetric catalysis offers a direct route to chiral molecules and has been applied to a wide range of transformations in cyclic systems. nih.gov The principles of asymmetric catalysis are central to modern organic synthesis, enabling the efficient production of enantiopure compounds. nih.gov

In the context of cyclohexane acetals, asymmetric catalysis can be envisioned in several ways. One direct approach would be the enantioselective acetalization of 4-methylcyclohexanone using a chiral catalyst. Such a catalyst would need to differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the acetal. While the development of highly enantioselective catalytic acetalizations remains a challenge, various chiral catalysts, including those based on chiral Brønsted acids or Lewis acids, are areas of active investigation.

Another powerful strategy is the catalytic asymmetric synthesis of a chiral substituted cyclohexane, which is then converted to the acetal. For instance, organocatalytic domino or cascade reactions have been developed to construct highly substituted, multifunctional cyclohexane derivatives with excellent stereocontrol. These complex molecules, bearing multiple stereogenic centers, can then serve as precursors to chiral acetals.

The field of asymmetric catalysis is continually evolving, with new catalysts and methods being developed that offer greater efficiency and selectivity. nih.gov These advancements hold significant promise for the future synthesis of complex chiral molecules, including substituted cyclohexane acetals like this compound.

Chiral Auxiliary-Based Syntheses of Analogues

The synthesis of specific stereoisomers of this compound analogues, particularly those with additional chiral centers, often necessitates the use of asymmetric synthesis techniques. One established strategy is the use of a chiral auxiliary. A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthetic route to guide the formation of a single enantiomer or diastereomer of the product. youtube.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. youtube.com

This approach, known as asymmetric synthesis, is critical when the biological or chemical properties of a molecule are dependent on its specific 3D arrangement. youtube.com In the context of 4-methylcyclohexane derivatives, a chiral auxiliary can be attached to a prochiral precursor molecule. This auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating the desired stereochemistry.

The process can be conceptualized in several steps:

Attachment: A non-chiral reactant molecule is bonded to a chiral auxiliary. youtube.com

Diastereoselective Reaction: The new, larger molecule, which is now chiral, undergoes a reaction. The presence of the chiral auxiliary directs the formation of a new stereocenter with a high degree of selectivity.

Removal: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. youtube.com

An alternative strategy involves using asymmetric catalysis to install a transient chiral auxiliary from an achiral starting material. acs.org This method combines the benefits of catalysis (using only a small amount of the chiral source) with the robustness of substrate-controlled diastereoselective reactions. acs.org N-acyl chiral auxiliaries, for instance, have proven effective in the asymmetric synthesis of enantiomerically pure aldehydes and ketones, which are key precursors to the target ketal structures. rsc.org

Table 1: Principles of Chiral Auxiliary-Based Synthesis

| Step | Description | Key Feature |

| 1. Covalent Bonding | The achiral substrate is covalently bonded to the chiral auxiliary. | Formation of a diastereomeric intermediate. |

| 2. Stereodirecting Reaction | The intermediate reacts with a reagent, where the auxiliary blocks one reaction face. | High diastereoselectivity due to steric hindrance. |

| 3. Cleavage | The auxiliary is removed from the product. | Releases the enantiomerically enriched target molecule and allows for auxiliary recycling. |

Advanced Synthetic Transformations Leading to this compound Analogues

The construction of the this compound framework and its analogues relies on a foundation of advanced synthetic transformations. These include key carbon-carbon bond-forming reactions to build the cyclic skeleton, methods to functionalize unsaturated precursors, and rearrangement reactions that alter the cyclic structure in predictable ways.

Carbon-Carbon Bond Formation Methodologies

Creating the carbon skeleton of 4-methylcyclohexane derivatives often involves forming a new carbon-carbon bond on a pre-existing ring. A variety of methods are available for this purpose, with the choice depending on the specific precursor and desired product.

One powerful technique involves the reaction of organometallic reagents with cyclic electrophiles. For instance, in the synthesis of cannabinoid analogues featuring a substituted cyclohexane ring, a key step is the reaction of an aryllithium species with 3-ethoxycyclohex-2-en-1-one. nih.gov This reaction, a 1,4-conjugate addition, forms a crucial carbon-carbon bond and sets up the cyclohexanone core for further modification. nih.gov

Other widely used C-C bond-forming reactions applicable to the synthesis of such frameworks include:

Friedel-Crafts Alkylation and Acylation: These reactions are typically used on aromatic rings but can be adapted for creating substituted cyclic ketones. youtube.com

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the carbonyl group of a cyclohexanone is a fundamental way to introduce alkyl or aryl groups. illinois.edu

Organocuprate (Gilman Reagent) Additions: Organocuprates are particularly effective for 1,4-addition to α,β-unsaturated ketones, such as cyclohexenones. chemistry.coach This allows for the introduction of a carbon group at the beta-position relative to the carbonyl, a common strategy for synthesizing 4-substituted cyclohexanones.

Table 2: Selected Carbon-Carbon Bond Formation Reactions

| Reaction Type | Reagents | Substrate Example | Utility |

| Conjugate Addition | Organolithium or Organocuprate Reagents | Cyclohex-2-en-1-one | Forms a new C-C bond at the 4-position of the ring. nih.gov |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Benzene or activated cyclic precursor | Introduces an acyl group that can be further modified. youtube.comchemrevise.org |

| Nickel-Catalyzed Coupling | Alkyl Halide, Grignard Reagent, Ni catalyst | Alkyl Halide | Creates sp³-sp³ C-C bonds, useful for attaching side chains. illinois.edu |

Functionalization of Unsaturated Precursors

The synthesis of this compound often begins with more readily available unsaturated cyclic compounds, such as substituted phenols or cyclohexenones. These precursors are then functionalized to achieve the desired saturated and substituted cyclohexane ring.

A prominent industrial method for producing 4-methylcyclohexanone involves the catalytic hydrogenation of p-cresol. google.com In this process, p-cresol is hydrogenated over a palladium-on-carbon (Pd/C) catalyst, often treated with an alkali metal carbonate or acetate, to yield the target ketone with high selectivity. google.com This method efficiently converts an aromatic ring into the desired cyclohexanone skeleton.

Another key strategy involves the modification of cyclohexenone systems. The synthesis of certain cannabinoid analogues utilizes a lithium-ammonia (Birch-type) reduction to convert a 3-substituted-cyclohex-2-en-1-one into the corresponding saturated cyclohexanone. nih.gov This reduction specifically targets the carbon-carbon double bond while leaving the carbonyl group intact for subsequent reactions. nih.gov The resulting cyclohexanone can then be transformed into the 1,1-dimethoxy ketal via reaction with methanol under acidic conditions.

Rearrangement Reactions (e.g., Semmler-Wolff relevance for cyclic systems)

Rearrangement reactions provide powerful, albeit sometimes complex, routes to restructure molecular skeletons. In the context of cyclohexane derivatives, the Semmler-Wolff reaction is a relevant, classic transformation. chem-station.com This reaction converts α,β-unsaturated cyclohexenone oximes into the corresponding aromatic amines (anilines) under acidic conditions, typically using acetic anhydride. ijsrp.org

The process involves the formation of an oxime from a cyclohexenone precursor (e.g., 4-methylcyclohex-2-en-1-one (B3144395) oxime). Upon treatment with acid, this oxime undergoes a rearrangement and dehydration-aromatization sequence to yield an aniline (B41778). ijsrp.org For example, 4-isopropylcyclohex-2-en-1-one oxime can be converted to the corresponding acetamide (B32628) of the aniline derivative by heating with acetic anhydride. ijsrp.org

While the direct product is an aromatic amine rather than a saturated cyclohexane, the reaction is highly relevant as it demonstrates a fundamental transformation of the cyclohexenone core. This pathway offers a route to synthesize substituted anilines, which are themselves valuable intermediates for a wide range of more complex molecules. ijsrp.org However, the reaction's utility can be limited by low yields and competition with the Beckmann rearrangement. chem-station.com Modern methods have been developed to improve yields, such as using palladium catalysts, which allow the reaction to proceed under milder conditions. nih.govacs.org

Table 3: Overview of the Semmler-Wolff Reaction

| Feature | Description |

| Starting Material | Cyclohexenone Oxime (or Tetralone Oxime) |

| Reagents | Acidic conditions (e.g., Acetic Anhydride with HCl, Phosphoric Acid) ijsrp.org |

| Product | Aromatic Amine (Aniline or derivative) chem-station.com |

| Key Transformation | Rearrangement and Aromatization of the cyclohexene (B86901) ring. |

| Significance | Provides a synthetic route from cyclic ketones to aromatic amines. ijsrp.org |

Reaction Mechanisms and Reactivity of 1,1 Dimethoxy 4 Methylcyclohexane

Mechanistic Investigations of Cyclic Acetal (B89532) Hydrolysis and Formation

The formation and hydrolysis of acetals are reversible processes typically catalyzed by acid. The mechanism for these reactions has been extensively studied, providing a clear understanding of the pathways involved.

The hydrolysis of 1,1-dimethoxy-4-methylcyclohexane to 4-methylcyclohexanone (B47639) and methanol (B129727) in the presence of an acid catalyst and water proceeds through a well-established multi-step mechanism. This reaction is reversible, and to drive it towards hydrolysis, a large excess of water is typically used. chemistrysteps.com

The process begins with the protonation of one of the methoxy (B1213986) oxygen atoms by an acid, which converts the methoxy group into a good leaving group (methanol). chemistrysteps.comstackexchange.com The departure of the methanol molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. chemistrysteps.com This step is often the rate-determining step in the hydrolysis of simple acyclic acetals. cdnsciencepub.com

A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. stackexchange.com This results in the formation of a protonated hemiketal. Subsequent deprotonation of the newly added hydroxyl group yields a neutral hemiketal intermediate. The process then repeats: the second methoxy group is protonated, leaves as a second molecule of methanol, and another oxocarbenium ion (a protonated ketone) is formed. chemistrysteps.com Finally, deprotonation of this species by a water molecule or another base yields the final product, 4-methylcyclohexanone, and regenerates the acid catalyst. chemistrysteps.com

With some cyclic acetals, such as those derived from 1,2-diols, a change in the rate-determining step can occur as a function of pH. acs.org However, for acyclic acetals like this compound, the formation of the oxocarbenium ion is generally the slow step across all acidities. cdnsciencepub.com

The acid-catalyzed hydrolysis of this compound is an intermolecular process, as it involves the interaction of the acetal with externally supplied acid and water molecules. The formation of the acetal from 4-methylcyclohexanone and two equivalents of methanol is also an intermolecular reaction.

In contrast, studies on the gas-phase elimination of the closely related 1,1-dimethoxycyclohexane reveal a unimolecular, intramolecular process. researchgate.net In this thermal decomposition, methanol is eliminated to form 1-methoxy-1-cyclohexene. The reaction follows first-order kinetics and is believed to proceed through a concerted, polar, four-membered cyclic transition state. researchgate.net This mechanism involves the transfer of a hydrogen atom from a beta-carbon of the cyclohexane (B81311) ring to one of the methoxy oxygens, with simultaneous cleavage of the C-O bond. researchgate.net

Table 1: Kinetic Data for Unimolecular Gas-Phase Elimination of 1,1-Dimethoxycyclohexane researchgate.net

| Temperature (°C) | Pressure (Torr) | Rate Coefficient k (s⁻¹) |

|---|---|---|

| 310.4 | 48.0 | 0.0000305 |

| 320.5 | 50.0 | 0.0000693 |

| 330.0 | 45.0 | 0.000154 |

| 340.8 | 37.0 | 0.000340 |

| 350.3 | 42.0 | 0.000713 |

Reactions Involving the Geminal Dimethoxy Functional Group

The geminal dimethoxy group is the most reactive site on the molecule under ionic conditions.

As discussed, the C-O bonds of the acetal are readily cleaved under acidic conditions in the presence of a nucleophile like water (hydrolysis). Other nucleophiles can also participate in cleavage and exchange reactions. For example, if the reaction is conducted in the presence of a different alcohol under anhydrous acidic conditions, transacetalization can occur.

Thermal cleavage, without a catalyst, can occur at high temperatures in the gas phase. As demonstrated with 1,1-dimethoxycyclohexane, heating the compound between 310–360 °C leads to the elimination of methanol and the formation of an enol ether, 1-methoxy-1-cyclohexene. researchgate.net The reaction proceeds via a molecular mechanism involving a four-membered cyclic transition state. researchgate.net Theoretical calculations at the DFT level support this proposed mechanism. researchgate.net

Transacetalization is the acid-catalyzed reaction of an acetal with an alcohol, resulting in the exchange of the alkoxy groups. The mechanism is analogous to the first stages of acetal hydrolysis.

The reaction is initiated by the protonation of one of the methoxy groups of this compound. This is followed by the elimination of a molecule of methanol to form the same resonance-stabilized oxocarbenium ion that is generated during hydrolysis. However, instead of being trapped by water, this electrophilic intermediate is attacked by a different alcohol molecule (R'OH) present in the reaction mixture. Deprotonation of the resulting intermediate yields a mixed acetal. The process can continue, with the second methoxy group being replaced, to yield a new symmetrical acetal, particularly if the exchanging alcohol is used in large excess. This reaction is an equilibrium process, and the outcome can be controlled by manipulating the reaction conditions, such as removing the displaced alcohol (methanol) by distillation.

Theoretical and Computational Studies on Reaction Pathways

Theoretical and computational chemistry provide powerful tools for investigating the complex reaction pathways of molecules like this compound. These methods allow for the detailed examination of transition states, reaction energetics, and dynamic processes that are often difficult to observe experimentally.

Quantum Chemical Calculations of Transition States and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to study the unimolecular gas-phase elimination of methanol from 1,1-dimethoxycyclohexane, a direct analogue of the title compound. researchgate.net This reaction yields 1-methoxy-1-cyclohexene and methanol. researchgate.net

Theoretical calculations suggest that this elimination proceeds through a concerted, polar, four-membered cyclic transition state. researchgate.net In this transition state, the C-O bond is significantly elongated, while the Cβ-H bond is stretched to a lesser degree, indicating a moderately asynchronous process with some charge separation. researchgate.net

Different DFT functionals, such as B3LYP, MPW1PW91, and PBE, combined with basis sets like 6-31G(d,p), have been used to calculate the energetics of this reaction. The calculated values for the activation energy (Ea) and enthalpy of activation (ΔH‡) can be compared with experimental results to validate the proposed mechanism. For the elimination reaction of 1,1-dimethoxycyclohexane, the PBE/6-31G(d,p) level of theory was found to be in reasonably good agreement with experimental values. researchgate.net Such calculations are crucial for confirming that a calculated transition state structure correctly connects the reactant and products along the reaction path. researchgate.net

| Parameter | Experimental Value (kJ mol⁻¹) | Calculated Value (PBE/6-31G(d,p)) (kJ mol⁻¹) |

|---|---|---|

| Activation Energy (Ea) | 193.9 ± 1.0 | 193.6 |

| Enthalpy of Activation (ΔH‡) | 189.2 ± 1.0 | 189.0 |

Molecular Dynamics Simulations of Reactivity and Kinetics

Molecular dynamics (MD) simulations, especially those using reactive force fields (ReaxFF), are invaluable for studying complex reactive processes like pyrolysis over longer timescales than are accessible to quantum methods. researchgate.netmdpi.com These simulations can model the dynamic evolution of a system at the atomic level, revealing intricate reaction mechanisms, product distributions, and kinetic parameters. researchgate.net

Reactive MD simulations of the high-temperature pyrolysis of methylcyclohexane have provided detailed insights into its decomposition. researchgate.net These simulations show that the process begins with the C-C bond homolysis of the six-membered ring, forming diradicals which then decompose via β-scission to produce smaller molecules like ethylene. researchgate.net By running simulations at various temperatures, it is possible to extract kinetic data, such as the apparent activation energy. For methylcyclohexane pyrolysis, the activation energy extracted from RMD simulations (263.60 kJ/mol) was found to be reasonably consistent with experimental results. researchgate.net

These simulation techniques could be applied to this compound to explore its high-temperature decomposition. Such a study would elucidate the competition between different initiation steps, such as C-C bond cleavage in the ring versus C-O or C-H bond cleavage at the substituted positions, and map out the subsequent complex network of radical reactions. MD simulations are also used to investigate mechanochemical activation, where mechanical stress can drive chemical reactions. nsf.gov

| Finding | Description |

|---|---|

| Primary Initiation Step | C-C bond homolysis of the six-membered ring, leading to ring-opening. |

| Key Intermediates | C₇H₁₄ diradicals. |

| Major Decomposition Products | Ethylene (C₂H₄), H₂, CH₄, C₂H₂, C₂H₆, C₃H₆. |

| Simulated Activation Energy | 263.60 kJ/mol (at 2300 K to 3100 K). |

Conformational Analysis of 1,1 Dimethoxy 4 Methylcyclohexane

Chair Conformation Equilibrium and Ring Inversion Dynamics

The cyclohexane (B81311) ring is not static; it undergoes a rapid process called ring flipping, or chair-chair interconversion, where one chair conformation converts into another. scielo.org.mx In this process, axial substituents become equatorial and vice versa. wikipedia.org For a substituted cyclohexane, the two chair conformers are often not equal in energy, leading to an equilibrium that favors the more stable conformation. libretexts.orgpressbooks.pub

In 1,1-dimethoxy-4-methylcyclohexane, the conformational equilibrium is dictated by the steric requirements of the methyl group and the two methoxy (B1213986) groups. Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric hindrance. wikipedia.orglumenlearning.com When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring. youtube.com

For the 4-methyl group, there are two possible chair conformations. In one, the methyl group is axial, and in the other, it is equatorial. The equatorial conformation is more stable due to the avoidance of 1,3-diaxial interactions. sapub.org The 1,1-dimethoxy substitution pattern means that in any chair conformation, one methoxy group will be in an axial position and the other in an equatorial position. libretexts.orglibretexts.orglibretexts.org This is a key feature of 1,1-disubstituted cyclohexanes; it is not possible for both substituents to be equatorial or both to be axial simultaneously without breaking bonds. libretexts.orglibretexts.org

The conformational preference will therefore be determined by the position of the 4-methyl group. The equilibrium will strongly favor the conformer where the methyl group occupies the equatorial position, as this minimizes its steric interactions.

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value, which represents the change in Gibbs free energy (-ΔG°) for the axial to equatorial equilibrium. lumenlearning.comlumenlearning.com A larger A-value indicates a greater preference for the equatorial position due to increased steric strain in the axial orientation. pressbooks.pub

The steric strain in an axial conformation arises primarily from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) at the C3 and C5 positions. libretexts.orgquimicaorganica.org This type of strain is analogous to the gauche interaction in butane. libretexts.orgopenstax.orglibretexts.org

For a 1,1-disubstituted cyclohexane, such as 1,1-dimethylcyclohexane (B3273568), both chair conformers have one methyl group in an axial position and one in an equatorial position. libretexts.orglibretexts.orglibretexts.orglibretexts.org This results in both conformers having the same amount of steric strain, and therefore, they are equally stable. libretexts.orglibretexts.orglibretexts.orglibretexts.org However, in this compound, the presence of the 4-methyl group shifts the equilibrium. The conformer with the equatorial methyl group will be significantly more stable.

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -OH | 0.9 |

| -Cl | 0.5 |

| -Br | 0.5 |

| -C(CH₃)₃ | >4.5 |

Note: This table provides representative A-values for common substituents to illustrate the concept. The A-value for the 1,1-dimethoxy group would be a composite of the individual methoxy groups and their interactions.

Through-Space Interactions and Destabilizing Effects

Beyond the primary consideration of axial versus equatorial placement, other non-bonded interactions, known as through-space interactions, can further destabilize certain conformations.

As previously mentioned, 1,3-diaxial interactions are a major source of steric strain in cyclohexane chairs. libretexts.orglumenlearning.com When a substituent is in the axial position, it is brought into close proximity with the axial hydrogens on carbons 3 and 5 relative to the substituent. quimicaorganica.org This proximity leads to van der Waals repulsion, which increases the energy of the conformation. sapub.org In the case of this compound, the conformer with the axial methyl group would experience significant 1,3-diaxial interactions between the methyl group and the axial hydrogens at the 2 and 6 positions. The axial methoxy group at C1 will also have 1,3-diaxial interactions with the axial hydrogens at C3 and C5. The equilibrium will shift to place the larger methyl group in the equatorial position to avoid these destabilizing interactions. libretexts.org

Computational Methods in Conformational Studies

Modern computational chemistry provides powerful tools for investigating the conformational landscape of molecules. sapub.org Methods such as molecular mechanics and quantum mechanical calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. scielo.org.mx For a molecule like this compound, computational models can optimize the geometry of the different chair conformations and calculate their energies, providing a quantitative prediction of the equilibrium distribution. These methods can also visualize the steric interactions, such as 1,3-diaxial and gauche interactions, helping to rationalize the observed conformational preferences. sapub.org For instance, computational studies on related systems like 1,3-cyclohexanedione (B196179) have been used to map out the entire inversion and topomerization pathways, identifying transition states and intermediate boat and twist-boat conformations. scielo.org.mx

Molecular Mechanics Calculations (e.g., MM2, MM3)

Molecular mechanics methods, such as MM2 and MM3, offer a computationally efficient approach to modeling the conformational energies of molecules. capes.gov.br These force-field methods calculate the steric energy of a conformation based on bond lengths, bond angles, torsional angles, and non-bonded interactions. For this compound, these calculations are crucial for predicting the relative stabilities of the various chair and boat conformations. The primary equilibrium to consider is the ring inversion between the two chair forms where the methyl group is either in an axial or equatorial position. While specific MM2 and MM3 calculations for this compound are not extensively documented in readily available literature, studies on analogous systems, such as cis-1,4-di-tert-butylcyclohexane, have demonstrated the utility of MM3 and MM4 programs in exploring the conformational space and estimating the relative free energies of different conformers. sikhcom.netnih.gov For this compound, the anomeric effect associated with the dimethoxy groups and the steric bulk of the methyl group are the dominant factors influencing conformational preference.

Ab Initio and Density Functional Theory (DFT) Calculations

For a more rigorous theoretical treatment, ab initio and Density Functional Theory (DFT) methods are employed. These quantum mechanical approaches provide a more accurate description of the electronic structure and, consequently, the conformational energies. Ab initio calculations, such as Hartree-Fock (HF), and various DFT functionals are used to optimize the geometries of the conformers and calculate their relative energies. In studies of similar substituted cyclohexanes, ab initio methods up to the HF/6-311+G* level have been used to obtain molecular symmetries, relative free energies, relative enthalpies, and entropies. nih.gov For this compound, DFT calculations would be instrumental in quantifying the subtle balance between the steric interactions of the methyl and methoxy groups and the stereoelectronic effects, such as the anomeric effect, which favors the axial orientation of one of the methoxy groups.

Benchmarking of Computational Methods Against Coupled Cluster Theory

To ensure the accuracy of the computational methods, their results are often benchmarked against higher-level, more computationally expensive methods like Coupled Cluster (CC) theory. nih.gov Coupled-cluster methods that include single, double, and perturbative triple excitations, denoted as CCSD(T), are often considered the "gold standard" for calculating the energies of small to medium-sized molecules. researchgate.net While specific benchmarking studies for this compound are not prevalent, general studies have benchmarked various DFT functionals against CCSD(T) for calculating conformational energies and NMR shielding constants in a range of organic molecules. researchgate.netnih.gov These benchmark studies help in selecting the most appropriate DFT functional that provides a good balance between accuracy and computational cost for studying molecules like this compound.

Experimental Techniques for Conformational Elucidation

Experimental methods are indispensable for validating the theoretical predictions and providing a complete picture of the conformational behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Conformational Studies

Dynamic NMR spectroscopy is a powerful tool for investigating conformational equilibria and the energy barriers to interconversion. sikhcom.net By analyzing the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. For this compound, low-temperature ¹³C NMR would be particularly informative. It would allow for the direct observation of the individual chair conformers and the determination of their relative populations from the integration of the signals. From the temperature at which the signals coalesce, the free energy of activation for the ring inversion process can be calculated. Studies on related systems like cis-1,4-di-tert-butylcyclohexane have successfully used low-temperature ¹³C NMR to identify signals for both chair and twist-boat conformations and to determine the free-energy barriers for their interconversion. nih.gov

X-ray Crystallography for Solid-State Conformations

Catalytic Transformations Involving 1,1 Dimethoxy 4 Methylcyclohexane and Analogues

Heterogeneous Catalysis for Conversion of Oxygenated Cyclohexanes

Heterogeneous catalysis is a cornerstone in the conversion of oxygenated cyclohexanes, offering advantages in catalyst separation and recycling. Key processes include hydrogenation and hydrodeoxygenation, with catalyst design playing a pivotal role in optimizing performance.

Hydrogenation and Hydrodeoxygenation Processes

Hydrogenation and hydrodeoxygenation (HDO) are essential reactions for upgrading biomass-derived oxygenated compounds. mdpi.com These processes aim to remove oxygen atoms and saturate the cyclohexane (B81311) ring, leading to the formation of valuable products like cyclohexanol, cyclohexanone (B45756), and cyclohexane. researchgate.netresearchgate.net The reaction pathways can be complex, often involving initial hydrogenation of the aromatic ring followed by C-O bond cleavage. acs.org For instance, the conversion of phenol, a related aromatic compound, can proceed through initial hydrogenation to cyclohexanol, which is then hydrodeoxygenated to cyclohexane. acs.org The efficiency and selectivity of these processes are highly dependent on the catalyst and reaction conditions.

Recent research has explored the use of various catalytic systems to enhance the conversion and selectivity of these reactions. For example, rhodium nanoparticles immobilized on an acid-free triphenylphosphonium-based supported ionic liquid phase (Rh@SILP) have shown promise in the selective hydrogenation and hydrodeoxygenation of aromatic ketones to cyclohexane derivatives. researchgate.netnih.gov This catalyst allows for control over the product distribution between hydrogenated alcohols and hydrodeoxygenated alkanes by adjusting the reaction temperature. researchgate.netnih.gov

Table 1: Comparison of Catalytic Systems for Hydrogenation and Hydrodeoxygenation

| Catalyst System | Substrate | Key Products | Noteworthy Features |

| Rh@SILP(Ph3-P-NTf2) | Aromatic Ketones | Cyclohexane Derivatives (alcohols and alkanes) | Temperature-controlled selectivity between hydrogenation and hydrodeoxygenation. researchgate.netnih.gov |

| Ru-based catalysts on sulfonated porous aromatic frameworks | Guaiacol, Catechol, Veratrole | Cyclohexane, Cyclohexanol | The number of acid sites influences the reaction pathway and product distribution. mdpi.com |

| Ni-Fe bimetallic catalyst | Phenol | Benzene, Cyclohexane | Efficient for the hydrodeoxygenation-hydrogenation of phenol. researchgate.net |

Catalyst Design and Performance Optimization (e.g., Ru, Ni, Pt-based catalysts)

The design and optimization of heterogeneous catalysts are crucial for achieving high efficiency and selectivity in the conversion of oxygenated cyclohexanes. Ruthenium (Ru), Nickel (Ni), and Platinum (Pt) are among the most effective metals for these transformations. researchgate.netresearchgate.netescholarship.org

Ruthenium-based catalysts are highly effective for the selective hydrogenation of benzene to cyclohexene (B86901), a key intermediate in the production of cyclohexanol. mdpi.com Supported Ru catalysts, often on metal oxides like La₂O₃–ZnO, have demonstrated good performance. mdpi.com The addition of promoters and the use of specific supports can significantly enhance their activity and selectivity. Furthermore, Ru-based catalysts supported on sulfonated porous aromatic frameworks have been investigated for the HDO of lignin-derived compounds, where the acidity of the support plays a critical role in directing the reaction pathway. mdpi.com

Nickel-based catalysts are a cost-effective alternative for hydrogenation reactions. Supported Ni catalysts, for instance on a mixture of titanium dioxide and zirconium dioxide, have been used for the gas-phase hydrogenation of benzene to cyclohexane. google.com The addition of a small amount of a noble metal like Pt to Ni catalysts can create a synergistic effect, enhancing the hydrogen production rate in the dehydrogenation of cyclohexane. researchgate.net

Platinum-based catalysts are also highly active for hydrogenation and dehydrogenation reactions. Single-site Pt catalysts on ceria (Pt₁/CeO₂) have shown exceptional activity for the reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane. escholarship.org These catalysts exhibit a strong metal-support interaction, which is key to their high performance. escholarship.org Bimetallic catalysts, such as Pt-containing systems, are also being explored to improve catalyst stability and selectivity. osti.gov

The performance of these catalysts is influenced by various factors, including the metal particle size, the nature of the support material, and the presence of promoters or co-catalysts. researchgate.net Porous materials like activated carbon, zeolites, and mesoporous silicas are often used as supports to enhance the dispersion of the active metal and provide high surface area. mdpi.com

Homogeneous Catalysis in the Functionalization of Cyclohexane Derivatives

Homogeneous catalysis offers distinct advantages in terms of selectivity and activity under mild reaction conditions for the functionalization of cyclohexane derivatives.

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed alkylation)

Transition metal complexes are widely used as homogeneous catalysts for various organic transformations. Palladium (Pd) catalysts, in particular, have been extensively studied for C-C bond formation reactions. nih.gov Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the construction of stereogenic centers in cyclic molecules. semanticscholar.org This reaction has been applied to the synthesis of complex natural products. semanticscholar.org

The Heck reaction, another important Pd-catalyzed transformation, allows for the arylation of olefins like cyclohexene. nih.gov Both homogeneous and heterogeneous Pd catalysts have been employed for this reaction, with homogeneous systems often exhibiting higher selectivity. nih.gov Furthermore, Pd catalysts have been developed for the aerobic oxidative dehydrogenation of cyclohexenes to produce substituted arene derivatives. nih.gov Mechanistic studies of these reactions are crucial for understanding and optimizing catalyst performance. mdpi.com

Organocatalysis in Chiral Cyclic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org This approach avoids the use of often toxic and expensive metals. In the context of chiral cyclic systems, organocatalysis has been successfully employed to control stereochemistry. princeton.edu

Chiral phosphoric acids, for example, have been used to catalyze the enantioselective synthesis of inherently chiral seven-membered rings. nih.gov The concept of "organocatalysis in disguise," where a chiral ligand sphere around a metal center acts as the organocatalyst, has also been explored. rsc.org This hybrid approach combines the advantages of both metal catalysis and organocatalysis. Furthermore, organocascade catalysis, which combines multiple catalytic cycles in a single pot, allows for the rapid construction of complex chiral molecules from simple starting materials. princeton.edupkusz.edu.cn

Electrocatalytic Routes to Cycloalkanes and Oxygenates

Electrocatalysis presents a promising and sustainable alternative to traditional thermocatalytic methods for the conversion of biomass-derived oxygenates. rsc.org Electrocatalytic hydrotreatment (ECH) can be used to convert oxygenated aromatics into cycloalkanes under mild conditions. rsc.orgrsc.org This process involves both hydrodeoxygenation and aromatic ring saturation, with hydrogen being generated in situ from water splitting. rsc.org

Ruthenium and platinum-based electrocatalysts, often supported on materials like activated carbon cloth, have been developed for these transformations. rsc.orgrsc.org The composition of the electrocatalyst and the substituents on the aromatic ring can significantly influence the yield of cycloalkanes. rsc.org Electrocatalytic methods offer the potential for more energy-efficient and environmentally friendly routes to valuable cycloalkanes and oxygenates. researchgate.net

Biocatalysis and Enzymatic Transformations in the Synthesis and Modification of Cyclic Ethers

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the biocatalytic or enzymatic transformations of 1,1-dimethoxy-4-methylcyclohexane for the synthesis or modification of cyclic ethers. Despite the growing interest in enzymatic methods for green and selective chemical synthesis, this particular substrate does not appear to have been the subject of investigation in the context of forming cyclic ether structures through biocatalysis.

Enzymes such as lipases, hydrolases, and monooxygenases are frequently employed for a wide array of transformations on cyclic molecules, including the resolution of alcohols, the hydrolysis of esters, and the oxidation of ketones and hydrocarbons. These enzymatic processes are valued for their high stereoselectivity and ability to function under mild reaction conditions.

However, searches of scholarly databases and patent literature did not yield any studies where this compound or its close analogues were used as substrates in enzyme-catalyzed reactions to generate cyclic ethers. Such transformations would likely involve an intramolecular cyclization following an enzymatic modification of the cyclohexane ring or the methoxy (B1213986) groups. For instance, a hypothetical enzymatic process could involve the hydrolysis of one of the methoxy groups to a hydroxyl group, which could then potentially undergo an enzyme-mediated intramolecular cyclization. Another possibility could be the action of an oxidase or monooxygenase on the cyclohexane ring, creating a functional group that could participate in a subsequent cyclization.

The lack of available data prevents a detailed discussion of specific enzymes, reaction conditions, or research findings related to the biocatalytic transformation of this compound into cyclic ethers. Consequently, no data tables on this specific topic can be generated at this time. Further research in this area would be necessary to explore the potential of biocatalysis in the transformation of this and related acetal (B89532) compounds.

Future Research Directions and Emerging Applications

Sustainable Synthesis of 1,1-Dimethoxy-4-methylcyclohexane from Renewable Feedstocks

A primary direction for future research is the development of synthetic pathways to this compound that utilize renewable starting materials. The core structure of this compound is based on 4-methylcyclohexanone (B47639), its ketone precursor. Traditional synthesis of such cyclic ketones often relies on petrochemical feedstocks. However, emerging research demonstrates the feasibility of producing cyclohexanone (B45756) and its derivatives from biomass, which opens a green route to its corresponding acetals. nih.govrsc.org

Lignocellulosic biomass, a non-food-based renewable resource, is a promising feedstock. researchgate.net Through processes like catalytic fast pyrolysis, biomass can be converted into a bio-oil rich in various oxygenated species, including cyclic ketones. nrel.gov Furthermore, specific components of biomass, such as lignin, can be catalytically transformed into aromatic ethers and phenols, which can subsequently be hydrogenated and hydrolyzed to yield cyclohexanone derivatives. nih.govrsc.org

Future research will likely focus on:

Selective Biorefining: Developing catalytic processes to selectively convert lignin or terpene derivatives (which often possess the requisite carbon skeleton) into 4-methylcyclohexanone with high yield and purity.

Integrated Processes: Designing integrated biorefinery concepts where biomass is fractionated, and the streams are efficiently converted into a portfolio of value-added chemicals, including 4-methylcyclohexanone. rsc.org

Green Acetalization: Once a sustainable source of 4-methylcyclohexanone is established, research will optimize the final acetalization step using green reagents and conditions, such as using dimethyl carbonate as a methoxy (B1213986) source or employing membrane-based technologies to remove water and drive the reaction equilibrium.

Exploration of Novel Catalytic Systems for its Selective Transformation

The synthesis of this compound via the acetalization of 4-methylcyclohexanone is a well-established reaction, but there is significant room for improvement through the exploration of novel catalytic systems. The focus of future research is on developing highly efficient, selective, and reusable heterogeneous catalysts that align with the principles of green chemistry. google.com

Traditional homogeneous acid catalysts are effective but suffer from issues of corrosion, difficult separation, and waste generation. mdpi.com Modern catalysis research is geared towards solid acid catalysts that can be easily recovered and reused. organic-chemistry.org

Promising areas for catalytic exploration include:

Metal-Organic Frameworks (MOFs): These materials offer high surface areas and tunable pore sizes and acidity, which can provide shape-selective catalysis and high activity. rsc.org

Zeolites and Mesoporous Silicas: Functionalized zeolites and materials like Al-SBA-15 are robust solid acids that have shown effectiveness in acetalization reactions. researchgate.net

Heteropolyacids: Supported heteropolyacids are strong solid acids that can efficiently catalyze the formation of acetals under mild conditions. mdpi.com

Non-Noble Metal Catalysts: Systems based on abundant metals, such as cobaloxime or Lewis acids like zirconium tetrachloride (ZrCl₄) and cerium(III) chloride (CeCl₃), offer a cost-effective and sustainable alternative to precious metal catalysts. mdpi.comorganic-chemistry.orgresearchgate.net

The following table summarizes potential catalytic systems for future investigation.

| Catalyst Type | Examples | Key Advantages | Research Focus |

| Metal-Organic Frameworks | MIL-101, UiO-66 | High surface area, tunable porosity, shape selectivity. rsc.org | Optimization of acid sites and pore environment for 4-methylcyclohexanone. |

| Solid Lewis Acids | ZrCl₄, CeCl₃, Sn-beta zeolite | High chemoselectivity, mild reaction conditions. organic-chemistry.orgresearchgate.net | Catalyst stability, reusability, and performance under solvent-free conditions. |

| Heterogeneous Brønsted Acids | Sulfonated Resins, Supported Heteropolyacids | Strong acidity, ease of separation, effectiveness in various solvents. google.commdpi.com | Enhancing hydrothermal stability and preventing active site leaching. |

| Non-Noble Metal Complexes | Cobaloxime (in situ generated) | High turnover frequency (TOF), mild, solvent-free conditions. mdpi.com | Broadening substrate scope and understanding the catalytic cycle. |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic and Conformational Understanding

A deeper understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its properties and designing applications. The cyclohexane (B81311) ring exists predominantly in a chair conformation, and the orientation of its substituents significantly impacts its stability and reactivity. sapub.orglibretexts.org

For this compound, the bulky methyl group at the C4 position is expected to strongly prefer an equatorial orientation to minimize unfavorable 1,3-diaxial interactions. libretexts.org The two methoxy groups at the C1 position will adopt a conformation with one group axial and one equatorial. libretexts.org

Future research in this area will leverage advanced analytical and computational tools:

Advanced NMR Spectroscopy: Variable-temperature NMR studies can be employed to quantify the energetics of the chair-flipping process and determine the precise conformational equilibrium. researchgate.net

Computational Chemistry: High-level computational methods are essential for a detailed conformational analysis. These techniques can provide insights that are difficult to obtain experimentally. sapub.orgresearchgate.net

The table below outlines relevant computational techniques and their potential applications.

| Technique | Abbreviation | Information Gained |

| Density Functional Theory | DFT | Geometries of stable conformers, relative energies, vibrational frequencies, transition state structures. researchgate.net |

| Møller-Plesset Perturbation Theory | MP2 | Accurate calculation of electron correlation effects for precise energy differences between conformers. researchgate.net |

| Quantum Theory of Atoms in Molecules | QTAIM | Analysis of non-covalent interactions, such as steric hindrance and hyperconjugation, that govern conformational preference. |

| Molecular Dynamics Simulations | MD | Simulation of the dynamic behavior of the molecule over time in different solvent environments. |

These studies will provide a fundamental understanding of the molecule's stereoelectronic properties, which is essential for designing its potential role in areas like asymmetric synthesis or as a chiral solvent.

Potential Role in Green Chemistry and Sustainable Chemical Processes

The structural features of this compound, especially when produced from renewable resources, position it as a candidate for several applications within the framework of green and sustainable chemistry. nih.gov

Future research into its applications could focus on:

Bio-based Solvents: Cyclic acetals are being investigated as green solvents, offering potential replacements for more hazardous conventional solvents like chlorinated hydrocarbons. rsc.orgijsdr.org Research could evaluate the solvency power, volatility, and biodegradability of this compound to assess its viability as an industrial solvent.

Carbonyl Protecting Group: Acetal (B89532) formation is a cornerstone strategy for protecting carbonyl groups in complex organic synthesis. ijsdr.orgncert.nic.in As a stable acetal, it can serve as a protecting group for the 4-methylcyclohexanone moiety, enabling selective reactions at other parts of a molecule in multi-step syntheses. Its derivation from biomass would make it a sustainable choice for this role.

Sustainable Fuel Additives: Certain acetals, particularly those derived from biomass components like glycerol, have been explored as additives for diesel and biodiesel to improve combustion and reduce emissions. ijsdr.org The properties of this compound could be investigated to determine its potential in fuel applications.

Platform for Specialty Chemicals: As a stable, biomass-derived molecule, it could serve as a building block for more complex specialty chemicals, such as fragrances, polymers, or agrochemicals, providing a sustainable alternative to petrochemical intermediates.

The convergence of sustainable synthesis, advanced catalysis, and a deep molecular understanding will unlock the full potential of this compound in future chemical innovation.

Q & A

Basic Research Questions

Q. How can the acetalization process be optimized for synthesizing 1,1-Dimethoxy-4-methylcyclohexane?

- Methodology : The synthesis involves reacting 4-methylcyclohexanone with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Key variables include:

- Catalyst selection : Compare yields using Brønsted acids (e.g., H₂SO₄) versus Lewis acids.

- Reaction monitoring : Use TLC or GC-MS to track the disappearance of the carbonyl group.

- Water removal : Employ Dean-Stark traps or molecular sieves to shift equilibrium toward acetal formation .

- Optimization : Adjust molar ratios (e.g., excess methanol), solvent polarity, and reflux duration. Continuous flow reactors may enhance efficiency for scaled-up synthesis .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the acetal structure (e.g., methoxy protons at δ 3.2–3.5 ppm and cyclohexane ring protons at δ 1.2–2.1 ppm).

- IR Spectroscopy : Identify the absence of a carbonyl peak (~1700 cm⁻¹) and presence of C-O stretches (~1100 cm⁻¹).

- GC-MS : Determine purity and molecular ion peak (m/z = 158.24 for C₉H₁₈O₂) .

Q. How does this compound behave under hydrolytic or oxidative conditions?

- Hydrolysis : In acidic aqueous conditions (e.g., HCl/H₂O), the acetal reverts to 4-methylcyclohexanone and methanol. Monitor via pH adjustment and GC-MS .

- Oxidation : Under strong oxidants (e.g., KMnO₄), the methyl group may oxidize to a carboxylic acid. Control reaction temperature to avoid over-oxidation .

Advanced Research Questions

Q. What is the mechanistic role of acid catalysts in the acetalization of 4-methylcyclohexanone?

- Mechanism : The acid protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by methanol. The hemiacetal intermediate forms, followed by a second methanol attack and water elimination.

- Kinetic Studies : Use in-situ FTIR or stopped-flow techniques to measure rate constants. Compare activation energies for different catalysts .

Q. How can enantiomers of this compound be resolved?

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.

- Derivatization : Convert to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) and analyze via HPLC .

Q. Can computational models predict the reactivity of this compound in novel reactions?

- DFT Calculations : Use Gaussian or ORCA software to model transition states for hydrolysis or substitution reactions.

- Solvent Effects : Simulate polarity impacts using COSMO-RS. Validate with experimental kinetic data .

Q. How can side products from incomplete acetalization be identified and minimized?

- Byproduct Analysis : Use GC-MS to detect residual 4-methylcyclohexanone or hemiketal intermediates.

- Process Control : Optimize reaction time and catalyst loading. Implement in-line purification (e.g., scavenger resins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.